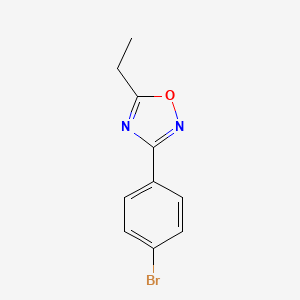

3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

説明

Significance of the 1,2,4-Oxadiazole (B8745197) Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This is attributed to its favorable physicochemical properties, including metabolic stability and the ability to act as a bioisostere for amide and ester functional groups. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. This allows for the modification of a drug's properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, while retaining its therapeutic activity.

The versatility of the 1,2,4-oxadiazole ring is evident in the wide array of pharmacological activities exhibited by its derivatives. These include:

Anticancer: Numerous studies have demonstrated the potential of 1,2,4-oxadiazole derivatives as anticancer agents, with some compounds showing potent activity against various cancer cell lines. nih.govijnrd.org

Anti-inflammatory: The scaffold has been incorporated into molecules designed to have anti-inflammatory properties.

Antimicrobial: Derivatives of 1,2,4-oxadiazole have shown promise as antibacterial and antifungal agents. nih.gov

Antiviral: Research has also explored the potential of these compounds in combating viral infections.

This broad spectrum of activity has cemented the 1,2,4-oxadiazole ring as a valuable building block in the design of new therapeutic agents.

Rationale for Researching 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole

The Ethyl Group: The ethyl group, a simple alkyl substituent, is frequently found in pharmaceutical compounds. Its inclusion can impact a molecule's solubility, metabolic stability, and binding affinity to its target. By making small modifications to alkyl groups, medicinal chemists can fine-tune the properties of a drug candidate.

The combination of these two groups on the 1,2,4-oxadiazole core creates a molecule with a specific three-dimensional structure and electronic distribution, making it a candidate for investigation against various biological targets.

Overview of Current Research Landscape on Substituted 1,2,4-Oxadiazoles

The academic research landscape for substituted 1,2,4-oxadiazoles is vibrant and expanding. A significant portion of this research is focused on the development of efficient and versatile synthetic methodologies for creating libraries of these compounds. Common synthetic routes often involve the cyclization of amidoximes with carboxylic acids or their derivatives. nih.gov

Once synthesized, these compounds are typically screened for a wide range of biological activities. Structure-activity relationship (SAR) studies are then conducted to understand how different substituents on the 1,2,4-oxadiazole ring influence their biological effects. This iterative process of synthesis, screening, and SAR analysis is fundamental to the discovery of new drug candidates.

While specific research data on this compound is not extensively available in the public domain, studies on closely related analogs provide valuable insights. For instance, research on the isomeric 1,3,4-oxadiazole (B1194373) system offers a glimpse into the potential of this substitution pattern. A study on N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine revealed notable anticancer activity, highlighting the potential of the combined 4-bromophenyl and ethyl substitutions. nih.gov

Below are interactive data tables summarizing findings for a closely related analog, N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine, which can serve as a reference for the potential of the target compound.

Synthesis and Characterization of N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine nih.gov

| Property | Value |

| Yield | 70% |

| Melting Point | 178-180°C |

| ¹H NMR (300 MHz, DMSO-d₆) | |

| δ 1.34 (3H, s, CH₃) | |

| δ 2.59 (2H, m, CH₂) | |

| δ 7.33–7.35 (2H, d, J = 6.3 Hz, ArH) | |

| δ 7.56–7.58 (2H, d, J = 6.3 Hz, ArH) | |

| δ 8.66 (1H, s, NH) | |

| Mass Spectrum (m/z) | 267 (M⁺), 269 (M⁺+2) |

Anticancer Activity of N-(4-Bromophenyl)-5-ethyl-1,3,4-oxadiazol-2-amine (Growth Percent) nih.gov

| Cancer Type | Cell Line | Growth Percent |

| Renal Cancer | A498 | 76.62 |

| Melanoma | MALME-3M | 77.96 |

| Leukemia | MOLT-4 | 79.51 |

These findings for a closely related isomer underscore the rationale for the continued investigation of compounds like this compound. The subtle differences between the 1,2,4- and 1,3,4-oxadiazole cores can lead to significant variations in biological activity, making the synthesis and evaluation of each isomer a worthwhile endeavor in the quest for novel therapeutics.

Structure

3D Structure

特性

IUPAC Name |

3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-2-9-12-10(13-14-9)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOQDDPQJWXSRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353403 | |

| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364743-34-0 | |

| Record name | 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 4 Bromophenyl 5 Ethyl 1,2,4 Oxadiazole and Its Derivatives

Classical Synthetic Approaches for 1,2,4-Oxadiazoles

The formation of the 1,2,4-oxadiazole (B8745197) heterocycle is most commonly accomplished through the cyclization of an O-acyl amidoxime (B1450833) intermediate. This intermediate is typically generated in situ from the reaction of an amidoxime with a carboxylic acid derivative. Other notable methods include 1,3-dipolar cycloadditions and cyclizations involving hydrazide or tetrazole precursors.

Amidoxime-Carboxylic Acid Derivatives Cyclization

The most prevalent and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a carboxylic acid or its activated form, followed by a cyclodehydration step. ijpsm.comnih.gov For the synthesis of 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole, this approach would involve the reaction of 4-bromobenzamidoxime (B100684) with propanoic acid or its derivatives.

The reaction between an amidoxime and a highly reactive carboxylic acid derivative, such as an acid chloride or an anhydride, is a direct and often high-yielding method for the synthesis of 1,2,4-oxadiazoles. The reaction proceeds through the initial O-acylation of the amidoxime to form an O-acyl amidoxime intermediate, which then undergoes thermal or base-catalyzed cyclization to yield the desired 1,2,4-oxadiazole. niscpr.res.in

In the context of synthesizing this compound, 4-bromobenzamidoxime would be treated with propionyl chloride or propanoic anhydride. The use of a base, such as pyridine (B92270) or triethylamine, is common to neutralize the HCl or carboxylic acid byproduct generated during the reaction.

Table 1: Representative Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles using Acid Chlorides

| Starting Amidoxime | Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzamidoxime | 4-Methoxybenzoyl chloride | Pyridine | Pyridine | Reflux | - | niscpr.res.in |

Note: Specific yield for the 4-methoxy derivative was not provided in the source. "High" yield is a qualitative description from general procedures.

Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for promoting the condensation of amidoximes with carboxylic acids. nih.gov This method avoids the need to prepare highly reactive acid chlorides and proceeds under milder conditions. The reaction involves the activation of the carboxylic acid (propanoic acid) by EDC, followed by nucleophilic attack by the amidoxime (4-bromobenzamidoxime) and subsequent cyclization.

The use of EDC and HOBt is a standard protocol in peptide synthesis and has been successfully adapted for the formation of the O-acyl amidoxime intermediate, which then cyclizes to the 1,2,4-oxadiazole. nih.gov

Table 2: Representative Synthesis of 1,2,4-Oxadiazoles using Coupling Reagents

| Amidoxime | Carboxylic Acid | Coupling System | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Morpholinoquinoline-3-carboxamidoxime | Benzoic Acid | EDC.HCl | Ethanol/Sodium Acetate (B1210297) | Reflux | - | niscpr.res.in |

Note: Specific yield for the quinoline (B57606) derivative was not provided in the source.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

The 1,3-dipolar cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings. nih.gov In this approach, a nitrile oxide acts as the 1,3-dipole and a nitrile serves as the dipolarophile. For the synthesis of this compound, this would involve the [3+2] cycloaddition of 4-bromobenzonitrile (B114466) oxide with propanenitrile.

The nitrile oxide can be generated in situ from the corresponding aldoxime (e.g., 4-bromobenzaldoxime) by oxidation with reagents like sodium hypochlorite (B82951) or N-bromosuccinimide. This method provides a direct route to the 1,2,4-oxadiazole core. The regioselectivity of the cycloaddition determines the substitution pattern of the final product.

Table 3: Examples of 1,3-Dipolar Cycloaddition for Heterocycle Synthesis

| 1,3-Dipole | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Bromonitrile Oxide | Sugar-derived Alkenes | NaHCO₃, Ethyl Acetate | Bromoisoxazolines | arkat-usa.org |

Cyclization of Hydrazide Derivatives (e.g., 4-Bromobenzohydrazide)

Acylhydrazides can serve as precursors for the synthesis of oxadiazoles (B1248032). For the 1,3,4-oxadiazole (B1194373) isomer, the reaction of an acylhydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) is a common method. researchgate.netijpsjournal.com While this method is more direct for the 1,3,4-isomer, modifications can lead to 1,2,4-oxadiazoles.

Specifically for 1,3,4-oxadiazoles, a study reports the synthesis of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles by reacting various aryl acid hydrazides with 3-(4-bromobenzoyl)propionic acid in the presence of phosphorus oxychloride. researchgate.net

Table 4: Synthesis of 1,3,4-Oxadiazoles from Hydrazide Derivatives

| Hydrazide | Carboxylic Acid Derivative | Dehydrating Agent | Reaction Time (h) | Reference |

|---|---|---|---|---|

| Aryl Acid Hydrazides | 3-(4-Bromobenzoyl)propionic acid | POCl₃ | 5 | researchgate.net |

Tetrazole-Based Cyclization Reactions

The thermal rearrangement of N-acyl tetrazoles can lead to the formation of 1,3,4-oxadiazoles through the extrusion of molecular nitrogen. This method involves the acylation of a 5-substituted tetrazole, followed by a Huisgen-type rearrangement. For the synthesis of a this compound, one would theoretically start with 5-(4-bromophenyl)tetrazole and acylate it with propionyl chloride or a similar reagent. However, this method more commonly yields 1,3,4-oxadiazoles. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the reaction of 5-substituted tetrazoles with acid chlorides has been reported to give excellent yields. nih.gov

Modern and Advanced Synthetic Strategies for Oxadiazole Rings

The formation of the 1,2,4-oxadiazole ring is a cornerstone in the synthesis of a vast array of derivatives. Contemporary methods have largely displaced classical approaches by offering improved yields, shorter reaction times, and greater functional group tolerance.

One-Pot Synthetic Procedures

One-pot syntheses have gained prominence due to their operational simplicity and efficiency, minimizing the need for intermediate isolation and purification. researchgate.netnih.gov A common and effective one-pot strategy for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of nitriles, hydroxylamine (B1172632) hydrochloride, and an acylating agent. researchgate.net For instance, various aryl nitriles can be reacted with hydroxylamine hydrochloride and sodium carbonate in ethylene (B1197577) glycol at elevated temperatures to yield the corresponding 3,5-disubstituted 1,2,4-oxadiazoles in good yields. researchgate.net Another approach utilizes a superbasic medium like NaOH/DMSO at room temperature to facilitate the reaction between amidoximes and carboxylic acid esters. nih.gov

These procedures offer significant advantages by reducing solvent waste and saving time. The selection of reagents and reaction conditions can be tailored to accommodate a wide range of substituents, making it a versatile tool for creating libraries of oxadiazole derivatives.

Table 1: Examples of One-Pot Syntheses of 1,2,4-Oxadiazoles

| Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aromatic Nitriles, Hydroxylamine HCl | Na2CO3, Ethylene Glycol, 195°C | 3,5-Disubstituted 1,2,4-oxadiazoles | Good | researchgate.net |

| Amidoximes, Carboxylic Acid Esters | NaOH/DMSO, Room Temperature | 3,5-Disubstituted 1,2,4-oxadiazoles | 11-90% | nih.gov |

| gem-Dibromomethylarenes, Amidoximes | Two-component reaction | 3,5-Diarylsubstituted 1,2,4-oxadiazoles | ~90% | nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. nih.govwjarr.com This technology has been successfully applied to the synthesis of 1,2,4-oxadiazoles, often in conjunction with solvent-free conditions or on solid supports, further enhancing its green chemistry credentials. nih.gov For example, the heterocyclization of amidoximes with acyl chlorides or carboxylic acid esters can be efficiently carried out under microwave irradiation in the presence of catalysts like NH4F/Al2O3 or K2CO3, leading to 3,5-disubstituted-1,2,4-oxadiazoles in remarkably short reaction times. nih.gov

The key advantages of microwave-assisted synthesis include rapid heating, precise temperature control, and the potential for solvent-free reactions, which collectively contribute to cleaner and more efficient chemical processes. nih.govwjarr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxadiazoles

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | 48 hours | Moderate | Reflux | |

| Microwave Irradiation | < 6 hours | > 90% | Controlled temperature and pressure | nih.gov |

| Microwave (Solvent-free) | ~10 minutes | 40-90% | NH4F/Al2O4 catalyst | nih.gov |

Metal-Catalyzed Coupling Reactions (e.g., Palladium Catalysis)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and their application extends to the formation and functionalization of 1,2,4-oxadiazole rings. researchgate.netresearchgate.net These methods offer a high degree of control and allow for the introduction of diverse substituents that would be difficult to incorporate using traditional methods.

One notable example is the palladium-catalyzed carbonylative assembly of aryl bromides with amidoximes, which provides a route to 5-aryl-1,2,4-oxadiazoles. chim.it Furthermore, palladium catalysis can be employed for the direct C-H arylation of pre-formed 1,2,4-oxadiazole rings, enabling late-stage functionalization. researchgate.net For instance, the direct C-5 arylation of 3-substituted 1,2,4-oxadiazoles with aryl iodides can be achieved using a palladium catalyst in the presence of a silver acetate promoter under microwave irradiation. researchgate.net

Table 3: Palladium-Catalyzed Reactions in 1,2,4-Oxadiazole Synthesis

| Reaction Type | Reactants | Catalyst/Reagents | Product | Reference |

|---|---|---|---|---|

| Carbonylative Assembly | Aryl Bromides, Amidoximes | Palladium Catalyst, CO | 5-Aryl-1,2,4-oxadiazoles | chim.it |

| Direct C-H Arylation | 3-Substituted 1,2,4-oxadiazoles, Aryl Iodides | Palladium Catalyst, AgOAc, Microwave | 3,5-Disubstituted 1,2,4-oxadiazoles | researchgate.net |

| Suzuki Cross-Coupling | Bromine-substituted oxadiazoles, Boronic acids | Palladium Catalyst | Functionalized oxadiazoles | nih.gov |

Green Chemistry Approaches in Oxadiazole Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. In the context of 1,2,4-oxadiazole synthesis, this translates to the use of safer solvents (such as water), solvent-free conditions, and the development of reusable catalysts. researchgate.net

An innovative green synthesis of 3,5-disubstituted 1,2,4-oxadiazoles utilizes water as a solvent for the reaction of dithioesters, which undergo a nucleophilic substitution–dehydration–intramolecular cyclization cascade. This transition-metal-free approach is both environmentally and economically advantageous. researchgate.net The use of microwave irradiation, as discussed previously, also aligns with green chemistry principles by reducing energy consumption and reaction times. wjarr.com

Specific Synthetic Considerations for this compound

The synthesis of the target compound, this compound, requires careful selection of precursors to introduce the 4-bromophenyl and ethyl moieties at the C3 and C5 positions of the oxadiazole ring, respectively.

Precursor Selection and Preparation for the 4-Bromophenyl Moiety

Commonly employed precursors for the 4-bromophenyl moiety include:

4-Bromobenzonitrile: This is a versatile starting material for forming the C3 position of the oxadiazole ring. It can be converted to the corresponding 4-bromobenzamidoxime by reaction with hydroxylamine. This amidoxime can then be reacted with an ethyl-containing acylating agent (e.g., propionyl chloride or propionic anhydride) to form the target molecule.

4-Bromobenzoic Acid: This can be activated and then reacted with an appropriate amidoxime. Alternatively, it can be converted to 4-bromobenzoyl chloride , which is a more reactive acylating agent. nih.gov

4-Bromobenzaldehyde: This can be used in reactions with amidoximes, particularly in one-pot procedures, to form the oxadiazole ring. nih.gov

gem-Dibromomethylarenes: Specifically, 1-bromo-4-(dibromomethyl)benzene (B1611536) can react with amidoximes in a two-component reaction to yield 3,5-diarylsubstituted-1,2,4-oxadiazoles. nih.govresearchgate.net

4-Bromobenzohydrazide: This precursor can be used in cyclization reactions with nitriles to form the oxadiazole ring.

The preparation of these precursors is well-established. For instance, 4-bromobenzoyl chloride is typically synthesized from 4-bromobenzoic acid by treatment with thionyl chloride or phosphorus pentachloride. The choice among these precursors will depend on factors such as commercial availability, cost, and compatibility with the chosen synthetic route. For instance, in a one-pot synthesis starting from a nitrile, 4-bromobenzonitrile would be the logical choice. In contrast, if a pre-formed amidoxime is to be acylated, 4-bromobenzoyl chloride or activated 4-bromobenzoic acid would be more suitable.

Precursor Selection and Preparation for the 5-Ethyl Moiety

The formation of the this compound molecule hinges on the selection of appropriate precursors that will form the two key substituted parts of the heterocycle. The 3-(4-bromophenyl) portion is typically derived from 4-bromobenzamidoxime. For the 5-ethyl moiety, the precursor is a derivative of propanoic acid.

The common synthetic pathway involves the O-acylation of 4-bromobenzamidoxime with a suitable propanoic acid derivative. researchgate.netmdpi.com This reaction forms an O-acylamidoxime intermediate, which then undergoes cyclodehydration to yield the final 1,2,4-oxadiazole ring. nih.gov

Key precursors for introducing the 5-ethyl group include:

Propanoic acid: Can be coupled with the amidoxime using activating agents.

Propanoyl chloride: A more reactive acylating agent that readily reacts with the amidoxime.

Propanoic anhydride: Another effective acylating agent.

Ethyl propionate: Can be used in base-mediated condensation reactions. nih.gov

| Precursor for 5-Ethyl Moiety | Reagent Type | Typical Reaction Approach | Reference |

| Propanoic acid | Carboxylic Acid | Condensation with an activating agent (e.g., CDI, EDC) | nih.govmdpi.com |

| Propanoyl chloride | Acyl Halide | Direct acylation, often in the presence of a base | researchgate.net |

| Propanoic anhydride | Acid Anhydride | Acylation, can be catalyzed by a base or acid | psu.edu |

| Ethyl propionate | Ester | Base-promoted condensation (e.g., NaOH/DMSO) | nih.govmdpi.com |

This table is generated based on general methodologies for 1,2,4-oxadiazole synthesis and provides illustrative examples.

Optimization of Reaction Conditions for Compound Yield and Purity

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. The key transformation is the cyclodehydration of the O-acylamidoxime intermediate. acs.org Various reagents and conditions have been explored to improve the efficiency of this step. nih.gov

Factors that are typically optimized include:

Catalyst/Reagent: A range of catalysts and reagents can promote the cyclodehydration. Basic conditions, such as using sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO), have proven effective for one-pot syntheses at room temperature from amidoximes and esters. nih.govmdpi.com Tetrabutylammonium fluoride (B91410) (TBAF) is another catalyst used for the cyclodehydration of isolated O-acylamidoximes under mild, anhydrous conditions. nih.gov For reactions involving amidoximes and nitriles, catalysts like PTSA-ZnCl2 can be efficient. organic-chemistry.org

Solvent: The choice of solvent is critical. Aprotic polar solvents like DMSO are often used in base-mediated reactions. nih.govmdpi.com For other methods, solvents such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) are common. nih.gov

Temperature: While some modern methods allow for room temperature synthesis, traditional cyclodehydration often requires heating. mdpi.comnih.gov Microwave irradiation has also been employed to accelerate the reaction and improve yields. nih.gov

Activating Agents: When starting from a carboxylic acid, activating agents are necessary to form the O-acylamidoxime intermediate. Common activating agents include 1,1'-carbonyldiimidazole (B1668759) (CDI) and ethyl chloroformate. mdpi.comscielo.br

| Condition | Variation | Effect on Yield and Purity | Reference |

| Catalyst/Base | NaOH/DMSO | Effective for one-pot synthesis from esters at room temperature, offering good yields. | nih.govmdpi.com |

| TBAF | Promotes cyclodehydration of O-acylamidoximes under mild conditions. | nih.gov | |

| Pyridine | Often used as a base in reactions with acyl chlorides to neutralize HCl byproduct. | nih.gov | |

| Activating Agent | CDI | Facilitates the reaction between carboxylic acids and amidoximes. | mdpi.com |

| Ethyl Chloroformate | Used as a carbonyl activator for one-pot synthesis from carboxylic acids. | scielo.br | |

| Energy Source | Thermal Heating | Traditional method, often effective but can require higher temperatures and longer reaction times. | nih.gov |

| Microwave Irradiation | Can significantly reduce reaction times and improve yields. | nih.gov |

This table provides a summary of common conditions and their general effects on the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.

Analysis of Synthetic Challenges and Limitations

One of the primary challenges lies in the potential for side reactions. For instance, in methods that proceed via nitrile oxide intermediates, dimerization of the nitrile oxide can occur, leading to the formation of furoxans (1,2,5-oxadiazole-2-oxides) as byproducts, which can complicate purification and reduce the yield of the desired 1,2,4-oxadiazole. nih.gov

The stability of the precursors and intermediates can also pose a problem. Amidoximes can be unstable under certain conditions, and the O-acylamidoxime intermediate may undergo hydrolysis, particularly if the reaction is not carried out under anhydrous conditions. nih.gov

Furthermore, some synthetic protocols require harsh conditions, such as the use of superacids like triflic acid (TfOH) or corrosive reagents like phosphorus oxychloride. nih.govnih.gov These conditions can limit the functional group tolerance of the reaction, meaning that other sensitive groups on the precursor molecules may not be compatible. The use of such reagents also presents challenges for large-scale synthesis and environmental sustainability. nih.gov

Purification of the final product can be another hurdle. The reaction mixture may contain unreacted starting materials, the intermediate, and various byproducts, necessitating chromatographic purification, which can be time-consuming and costly for large-scale production. nih.gov The solubility of starting materials can also be a limiting factor in some solvent systems. acs.org

Finally, while one-pot syntheses are efficient, they can sometimes result in lower yields compared to stepwise procedures where intermediates are isolated and purified. acs.org The optimization of these one-pot reactions is crucial to balance convenience with product yield and purity.

Structure Activity Relationship Sar Studies of 1,2,4 Oxadiazole Derivatives with a Focus on 3 4 Bromophenyl 5 Ethyl Substitution

Influence of the 4-Bromophenyl Moiety on Biological Activities

The presence of a substituted phenyl ring at the C-3 position of the 1,2,4-oxadiazole (B8745197) core is a common strategy in the design of bioactive molecules. The 4-bromophenyl moiety, in particular, has been incorporated into numerous derivatives exhibiting a range of pharmacological activities, from anticancer to nematocidal effects. ipbcams.ac.cnmdpi.com

The bromine atom at the para-position of the phenyl ring exerts significant electronic and steric effects that influence a molecule's interaction with biological targets. Electronically, bromine is an electron-withdrawing group through induction, a property often associated with enhanced biological activity in certain 1,2,4-oxadiazole series. nih.govnih.gov Studies on (E)-3-alkyl-5-styryl 1,2,4-oxadiazoles found that electron-withdrawing groups and halogens on the phenyl ring led to good anti-tubercular activity compared to electron-donating groups. nih.gov The presence of an electron-withdrawing group at the para position of an aromatic ring has been described as crucial for ensuring high biological activity in some anticancer derivatives. nih.gov

Systematic modification of the substituents on the phenyl ring at the C-3 position has been a key strategy for optimizing the pharmacological profile of 1,2,4-oxadiazole derivatives. Research has shown that both the nature of the substituent and its position are critical determinants of activity.

For instance, in a series of 1,2,4-oxadiazole derivatives tested for nematocidal activity, the nature of the halogen at the para-position of the phenyl ring had a clear impact. When a chloromethyl group was present at the 5-position of the oxadiazole, the activity against B. xylophilus decreased as the atomic radius of the halogen at the 4-position of the phenyl ring increased, with the order of potency being 4-fluoro > 4-chloro > 4-bromo. mdpi.com In contrast, studies on anti-tubercular agents found that halogens, in general, were favorable substituents compared to electron-donating groups. nih.gov

The impact of these variations can be seen across different therapeutic targets, as summarized in the table below.

| Biological Activity | Phenyl Ring Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Nematocidal | 4-Fluoro | Higher activity than 4-Cl or 4-Br | mdpi.com |

| Nematocidal | 4-Chloro | Less active than 4-F, more active than 4-Br | mdpi.com |

| Nematocidal | 4-Bromo | Less active than 4-F and 4-Cl | mdpi.com |

| Anticancer (Antiproliferative) | Electron Withdrawing Group (EWG) at para-position | Considered crucial for high activity in one study | nih.gov |

| Anticancer (Antiproliferative) | Replacement of EDG/EWG with Halogen | Decreased activity in one study | nih.gov |

| Anti-tubercular | Electron Withdrawing Groups / Halogens | Good activity compared to electron-donating groups | nih.gov |

| PLpro Inhibition | 4-COOH | Improved inhibitory activity | ipbcams.ac.cn |

Impact of the 5-Ethyl Group and Other Alkyl Substituents on Efficacy

The substituent at the C-5 position of the 1,2,4-oxadiazole ring also plays a fundamental role in defining the biological activity of the molecule. The ring's electron-withdrawing effect is exercised more effectively through its C-5 position than its C-3 position, making modifications at this site particularly impactful. nih.gov

The size and structure of the alkyl group at the C-5 position can significantly influence potency. Studies on 1,2,4-oxadiazole-based nematicides revealed that altering the length of the carbon chain has a profound effect on activity. For example, while the introduction of a chloromethyl or bromomethyl group at the 5-position enhanced nematocidal activity, prolonging the carbon chain resulted in a great reduction in efficacy. mdpi.com This suggests that for certain receptors, a compact substituent at the C-5 position is preferred for optimal binding.

The following table illustrates the effect of modifying the substituent at the C-5 position on nematocidal activity against B. xylophilus. mdpi.com

| C-3 Phenyl Substituent | C-5 Substituent | LC50 (μg/mL) | Observation |

|---|---|---|---|

| 4-CH3-C6H4 | Chloromethyl | 2.6 | Increasing halogenation reduces activity |

| 4-CH3-C6H4 | Dichloromethyl | 60.6 | |

| 4-Cl-C6H4 | Chloro | 2.8 | Increasing chain length reduces activity |

| 4-Cl-C6H4 | Chloromethyl | 89.9 |

Aliphatic groups, such as the ethyl group at the C-5 position, primarily contribute to ligand-receptor interactions through hydrophobic (non-polar) contacts. These interactions are crucial for the proper orientation and anchoring of the ligand within the binding site of a protein or enzyme.

Positional Isomerism and its Role in Biological Activity

Isomerism plays a critical role in the pharmacological properties of oxadiazoles (B1248032). This includes both the constitutional isomerism of the oxadiazole ring itself and the positional isomerism of substituents on a given ring.

The four isomers of oxadiazole (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-) have different properties. The 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are the most extensively studied, partly due to their chemical and thermal resistance, which confers metabolic stability. nih.gov The choice between a 1,2,4- and 1,3,4-oxadiazole core can lead to significant differences in biological activity. For instance, in the development of glycogen (B147801) synthase kinase 3 (GSK-3) inhibitors, a series of 1,2,4-oxadiazole-5-carboxamides showed promising activity. However, a bioisosteric transformation of the 1,2,4-oxadiazole ring into its 1,3,4-isomer resulted in a complete loss of activity, highlighting the critical importance of the specific arrangement of heteroatoms in the ring for target recognition. psu.edu

Furthermore, the position of substituents on the 1,2,4-oxadiazole ring is also crucial. A quantitative structure-activity relationship (QSAR) study on S1P1 receptor agonists found that the mechanism of action for 3-substituted- nih.govresearchgate.netnih.govoxadiazoles was different from that of 5-(substituted phenyl)- nih.govresearchgate.netnih.govoxadiazoles. tsijournals.com This indicates that swapping the positions of the key pharmacophoric groups (e.g., moving the substituted phenyl from C-3 to C-5) can fundamentally alter how the molecule interacts with its biological target, thereby affecting its activity.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Analysis

QSAR and 3D-QSAR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and in providing insights into the structural features that govern their therapeutic effects.

Several 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), have been extensively applied to series of 1,2,4-oxadiazole derivatives to predict their biological activities, particularly as antibacterial agents. nih.gov These models generate 3D contour maps that visualize the regions where steric, electrostatic, and hydrophobic properties of the molecules are correlated with their activity. nih.gov

For instance, a study on a series of 102 1,2,4-oxadiazole antibacterials utilized CoMFA to build a predictive model for their activity against Staphylococcus aureus. nih.gov The statistical robustness of such models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability of the model.

In another study focusing on 1,2,4-oxadiazole derivatives as Sortase A inhibitors, a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) was employed. nih.gov This study on 120 derivatives yielded a statistically significant model with a high predictive potential (R² = 0.9235), which was validated internally and externally. nih.gov

These computational models serve as powerful tools to guide the synthesis of new derivatives with potentially enhanced biological activity. By analyzing the contour maps generated by these models, chemists can strategically modify the lead compound to better fit the desired pharmacophoric features.

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.6319 | Indicates the predictive ability of the model. |

| r² (Non-cross-validated r²) | 0.9235 | Indicates the goodness of fit of the model. |

| pred_r² | 0.5479 | Predictive ability for an external test set. |

| F-value | 179.0 | Indicates the statistical significance of the model. |

The primary output of 3D-QSAR studies is the identification of key pharmacophoric features, which are the essential spatial arrangements of molecular properties that are necessary for biological activity. These features are typically visualized as contour maps.

Steric and Electrostatic Contributions:

CoMFA and CoMSIA models generate contour maps that highlight regions where steric bulk and electrostatic charge influence biological activity. For 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives, studies have shown that a bulky substituent at the para-position of the 3-phenyl ring is favorable for antibacterial activity. nih.gov This is indicated by green contours in the steric map, suggesting that larger groups in this region enhance activity. Conversely, yellow contours indicate regions where steric bulk is detrimental. nih.gov

In the context of "3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole," the 4-bromophenyl group at the 3-position provides significant steric bulk. The bromine atom is also highly electronegative, contributing to the electrostatic properties of the molecule. The contour maps from general 3-phenyl-1,2,4-oxadiazole studies would suggest that this bromo-substituent is likely to be in a sterically favored region.

Regarding the 5-position, the ethyl group is a relatively small and flexible alkyl chain. The impact of such a group would be highly dependent on the specific biological target. In some cases, a small alkyl group might be optimal for fitting into a hydrophobic pocket, while in others, a larger or more functionalized group might be required. For instance, in a study of 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives as HDSirt2 inhibitors, the nature of the alkyl group at the 5-position was found to be critical for activity. nih.gov

Hydrophobic Interactions:

| Position | Favorable Features | Unfavorable Features |

|---|---|---|

| 3-Phenyl Ring (para-position) | Bulky, sterically favorable groups | - |

| General Structure | Hydrophobic character | Hydrogen-bond donating substituents in certain regions |

Molecular Interactions and Computational Modeling of 3 4 Bromophenyl 5 Ethyl 1,2,4 Oxadiazole and Analogues

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Affinity and Ligand-Receptor Interactions

While specific binding affinity data for 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole is not extensively documented in publicly available literature, studies on analogous 1,2,4-oxadiazole (B8745197) derivatives provide valuable insights into their potential interactions. For instance, molecular docking studies of various 3,5-disubstituted 1,2,4-oxadiazoles have been performed against several biological targets, including enzymes and receptors implicated in cancer and inflammatory diseases.

The binding affinity of a ligand to its receptor is a critical determinant of its biological activity. In silico predictions of binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), help in prioritizing compounds for further experimental testing. For analogous compounds, these scores are influenced by a combination of factors including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The 4-bromophenyl moiety, for example, can participate in halogen bonding and hydrophobic interactions within a receptor's binding pocket, potentially enhancing binding affinity. The ethyl group at the 5-position can also contribute to hydrophobic interactions.

A study on a series of 1,3,4-oxadiazole (B1194373) derivatives, a structurally related class of compounds, provides a comparative framework. The binding free energies for these derivatives against α-amylase and α-glucosidase were found to be in the range of -5.085 to -9.942 kcal/mol. chemmethod.com For a series of 1,2,4-oxadiazole derivatives targeting the Leishmania infantum CYP51 enzyme, the calculated binding enthalpy was found to be a key determinant of high-affinity binding.

Interactive Data Table: Predicted Binding Affinities of Analogous Oxadiazole Derivatives Against Various Targets.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| 1,3,4-Oxadiazole Derivatives | α-Amylase | -6.217 to -9.942 | Hydrogen bonding, Hydrophobic interactions |

| 1,2,4-Oxadiazole Derivatives | Leishmania infantum CYP51 | ΔHbind = -50.060 | Enthalpically driven interactions |

| 3-Phenyl-1,2,4-oxadiazole (B2793662) Derivatives | SARS-CoV-2 Main Protease | Not specified | Hydrogen bonding, π-anion interactions, π-alkyl interactions |

Identification of Key Binding Pockets and Residues

The identification of key binding pockets and the specific amino acid residues involved in the interaction with a ligand is a primary outcome of molecular docking studies. For 1,2,4-oxadiazole analogs, the nature and location of these interactions are highly dependent on the specific biological target.

For example, in the case of 3-phenyl-1,2,4-oxadiazole derivatives targeting the SARS-CoV-2 main protease (Mpro), docking studies revealed that the 1,2,4-oxadiazole ring plays a crucial role in forming hydrogen bonds with amino acid residues such as Gln192. sigmaaldrich.com The phenyl group was observed to occupy the S1 pocket of the enzyme, engaging in π-anion interactions with Glu166, while other parts of the molecule formed π-alkyl interactions with Met165 and Pro168. sigmaaldrich.com

In studies of 1,2,4-oxadiazole derivatives as inhibitors of the farnesoid X receptor (FXR), the oxadiazole ring was found to engage in water-mediated hydrogen bonds and π-π stacking interactions with histidine and tyrosine residues within the ligand-binding domain. chemicalbook.com The aryl substituent at the 3-position typically occupies a hydrophobic pocket, forming favorable contacts with leucine (B10760876) and phenylalanine residues. chemicalbook.com

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations can provide insights into the molecular geometry, charge distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), which are crucial for understanding a molecule's reactivity and interaction with biological targets.

For 3,5-disubstituted 1,2,4-oxadiazoles, DFT studies have shown that the electronic and steric effects of the substituents at the C3 and C5 positions significantly influence the properties of the heterocyclic ring. chemmethod.comresearchgate.net The 4-bromophenyl group at the C3 position of the target compound is expected to have an electron-withdrawing effect, which can influence the molecule's electrostatic potential and its ability to participate in certain types of interactions.

The HOMO-LUMO energy gap is a particularly important parameter derived from quantum chemical calculations, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can more readily participate in charge-transfer interactions. DFT studies on related oxadiazole derivatives have been used to calculate these parameters and correlate them with observed biological activities. chemmethod.com

Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of ligand-receptor complexes. For a molecule like this compound, MD simulations can reveal how it adapts its conformation within a binding site and the persistence of key interactions.

Studies on other 1,2,4-oxadiazole-based compounds have utilized MD simulations to validate the stability of docking poses. For instance, MD simulations of 1,2,4-oxadiazole derivatives in complex with the Epidermal Growth Factor Receptor (EGFR) have shown that active compounds form stable protein-ligand complexes, characterized by low root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values. nih.gov These simulations can also highlight the importance of specific hydrogen bonds in maintaining the stability of the complex over the simulation time. nih.gov

Conformational analysis, which can be a part of MD simulations or performed using other computational methods, is essential for understanding the three-dimensional shapes a molecule can adopt. The rotational freedom around the single bond connecting the 4-bromophenyl group to the oxadiazole ring, as well as the flexibility of the ethyl group, would be key aspects to investigate in a conformational analysis of the title compound.

In Silico Screening for Novel Biological Activities

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This approach has been successfully applied to identify novel biological activities for various classes of compounds, including oxadiazole derivatives.

Virtual screening of 1,2,4-oxadiazole libraries has been employed to identify potential inhibitors for a range of targets. For example, a virtual screening approach was used to identify 1,2,4-oxadiazole-based compounds as potential inhibitors of EGFR. nih.gov This process typically involves docking a large number of compounds into the active site of the target protein and ranking them based on their predicted binding affinities. The top-ranking compounds are then selected for further experimental validation.

This methodology allows for the rapid and cost-effective exploration of the therapeutic potential of a chemical scaffold against a multitude of biological targets. Given the structural features of this compound, it could be a candidate for in silico screening campaigns aimed at discovering novel activities against kinases, proteases, or other enzyme families where the 1,2,4-oxadiazole core has shown promise.

Future Perspectives and Research Directions for 3 4 Bromophenyl 5 Ethyl 1,2,4 Oxadiazole Research

Design of Novel Analogues with Enhanced Efficacy and Selectivity

A primary focus of future research will be the rational design and synthesis of novel analogues of 3-(4-bromophenyl)-5-ethyl-1,2,4-oxadiazole. Structure-activity relationship (SAR) studies are crucial for identifying the key molecular features that govern the biological activity of these compounds. nih.gov By systematically modifying the substituents on the phenyl ring and the ethyl group, researchers can aim to enhance the compound's potency and selectivity towards specific biological targets.

For instance, the introduction of different functional groups on the 4-bromophenyl moiety could modulate the electronic and steric properties of the molecule, potentially leading to improved interactions with target proteins. Similarly, variations in the length and branching of the alkyl chain at the 5-position of the oxadiazole ring could influence the compound's lipophilicity and pharmacokinetic profile. The synthesis and evaluation of a diverse library of analogues will be instrumental in developing compounds with superior therapeutic indices. mdpi.com

Exploration of Multi-Targeting Strategies

The development of multi-target drugs, which can simultaneously modulate multiple biological pathways, is a growing trend in drug discovery. frontiersin.org The 1,2,4-oxadiazole (B8745197) scaffold is a versatile platform for the design of such multi-target-directed ligands (MTDLs). nih.gov Future research could focus on designing hybrid molecules that incorporate the this compound core with other pharmacophores known to interact with different targets.

This approach could be particularly beneficial in the treatment of complex multifactorial diseases such as cancer and neurodegenerative disorders. frontiersin.orgnih.gov For example, combining the 1,2,4-oxadiazole moiety with a known kinase inhibitor could result in a dual-action compound with enhanced anticancer activity. frontiersin.org The exploration of such multi-targeting strategies represents a promising avenue for developing more effective and holistic therapeutic agents.

Development of Advanced Drug Delivery Systems

Optimizing the delivery of this compound to its site of action is another critical area for future investigation. Advanced drug delivery systems, such as nanoparticles and liposomes, can be employed to improve the solubility, stability, and bioavailability of the compound. openmedicinalchemistryjournal.com These delivery systems can also be engineered to achieve targeted delivery to specific tissues or cells, thereby minimizing off-target effects and enhancing therapeutic efficacy.

Furthermore, the development of controlled-release formulations could help maintain therapeutic drug concentrations over an extended period, reducing the frequency of administration and improving patient compliance. Research into novel drug delivery strategies will be essential for translating the therapeutic potential of this compound from the laboratory to the clinic.

Investigation of Structure-Metabolism Relationships

A thorough understanding of the metabolic fate of this compound is crucial for its development as a drug candidate. Future studies should focus on elucidating the structure-metabolism relationships (SMRs) of this compound and its analogues. This involves identifying the metabolic pathways, the enzymes responsible for metabolism, and the resulting metabolites.

This knowledge can be used to design compounds with improved metabolic stability and pharmacokinetic properties. For example, by identifying and blocking sites of metabolic liability, researchers can develop analogues with longer half-lives and reduced potential for the formation of toxic metabolites. In silico tools and in vitro metabolic assays will play a key role in these investigations.

Clinical Translation Potential and Pre-clinical Development

While still in the early stages of research, this compound has the potential for clinical translation. The 1,2,4-oxadiazole ring is present in several commercially available drugs, highlighting the clinical viability of this scaffold. nih.gov The path to clinical application will require extensive pre-clinical development, including in-depth pharmacological and toxicological studies.

Future research should focus on evaluating the efficacy of this compound in relevant animal models of disease. Additionally, comprehensive safety and toxicity assessments will be necessary to establish a favorable risk-benefit profile. Successful pre-clinical development will be a critical step towards the eventual clinical translation of this compound-based therapeutics.

Addressing Research Gaps and Challenges in Oxadiazole Development

Despite the significant progress in the field of oxadiazole research, several challenges and research gaps remain. One of the key challenges is to improve the synthetic accessibility of diverse 1,2,4-oxadiazole derivatives. The development of more efficient and versatile synthetic methodologies will be crucial for accelerating the discovery of new drug candidates. nih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 3-(4-Bromophenyl)-5-ethyl-1,2,4-oxadiazole?

The synthesis typically involves cyclocondensation reactions. A general method includes:

Substrate preparation : React 4-bromobenzaldehyde derivatives with hydroxylamine to form an amidoxime intermediate.

Cyclization : Treat the amidoxime with ethyl chlorooxoacetate under reflux in anhydrous ethanol or tetrahydrofuran (THF), catalyzed by triethylamine.

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallize from ethanol .

Key variables : Reaction temperature (80–100°C), stoichiometry (1:1.2 ratio of amidoxime to acylating agent), and solvent polarity.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Critical techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.6–7.8 ppm).

- Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H]: ~281.02 for CHBrNO).

- X-ray crystallography : For unambiguous structural determination (e.g., using SHELX programs for refinement) .

- Melting point analysis : Compare with literature values (e.g., analogues like 5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole melt at 97–98°C ).

Q. What safety precautions are required when handling this compound?

- Hazards : Harmful if inhaled, ingested, or absorbed through skin (based on structurally similar oxadiazoles ).

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood.

- Waste disposal : Neutralize with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure refinement be resolved?

- Software tools : Use SHELXL for least-squares refinement. Discrepancies in thermal parameters or occupancy may arise from twinning or disorder.

- Strategies :

Q. How can synthetic yields be optimized for this compound?

- Catalyst screening : Test bases like DBU or KCO to enhance cyclization efficiency.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may improve reaction rates but could increase side products.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining >80% yield .

- Byproduct analysis : Monitor via TLC or HPLC to identify unreacted amidoxime or dimerization products.

Q. What computational approaches predict the electronic properties of this compound?

Q. How does the bromophenyl substituent influence biological activity in structure-activity relationship (SAR) studies?

- Electron-withdrawing effects : The bromine atom enhances metabolic stability and binding affinity to hydrophobic enzyme pockets.

- Case study : Analogues like 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole show enhanced inhibitory activity against kinases due to improved π-π stacking .

- Experimental validation : Test cytotoxicity (MTT assay) and compare with non-brominated derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。